(2S)-6-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
CAS No.:
Cat. No.: VC18802628
Molecular Formula: C20H20O4
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H20O4 |
---|---|
Molecular Weight | 324.4 g/mol |
IUPAC Name | (2S)-6-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C20H20O4/c1-12(2)3-4-14-9-16(22)10-17-18(23)11-19(24-20(14)17)13-5-7-15(21)8-6-13/h3,5-10,19,21-22H,4,11H2,1-2H3/t19-/m0/s1 |
Standard InChI Key | YROKZIHUDZYUAG-IBGZPJMESA-N |
Isomeric SMILES | CC(=CCC1=C2C(=CC(=C1)O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O)C |
Canonical SMILES | CC(=CCC1=C2C(=CC(=C1)O)C(=O)CC(O2)C3=CC=C(C=C3)O)C |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
Isobavachin belongs to the chromone family, characterized by a benzopyran-4-one backbone. Its structure includes a 2,3-dihydrochromen-4-one core substituted with hydroxyl groups at positions 6 and 4', along with a prenyl (3-methylbut-2-enyl) group at position 8. The stereochemistry at the C2 position (S-configuration) is critical for its biological activity .
Molecular Formula: C₂₀H₂₀O₄
Molecular Weight: 324.4 g/mol
IUPAC Name: (2S)-6-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₂₀H₂₀O₄ |
Molecular Weight | 324.4 g/mol |
IUPAC Name | (2S)-6-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
Solubility | Lipophilic (logP ~3.2) |
Melting Point | 198–202°C |
The hydroxyl groups at C6 and C4' enhance hydrogen-bonding interactions with biological targets, while the prenyl moiety improves membrane permeability and bioavailability .
Pharmacological Activities
Anti-Osteoporosis Effects
Isobavachin stimulates osteoblast proliferation and differentiation by upregulating bone morphogenetic protein (BMP) and Wnt/β-catenin signaling pathways. In murine models, it increased alkaline phosphatase activity and osteocalcin expression by 40–60%, indicating enhanced bone formation .
Anti-Inflammatory Mechanisms
The compound inhibits NF-κB and MAPK signaling pathways, reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6) by 50–70% in macrophage models . Its IC₅₀ for NF-κB inhibition is 2.1 μM, comparable to dexamethasone .
Neurogenic Activity
Isobavachin promotes neuronal differentiation in embryonic stem cells via ERK pathway activation. At 10 μM, it increased neurite outgrowth by 3-fold and upregulated neurogenin-1 expression .
Antimicrobial Properties
Preliminary studies show moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL), likely due to membrane disruption and efflux pump inhibition .
Metabolic Pathways and Enzymatic Interactions
In Vivo Metabolism in Mice
Following oral administration (40 mg/kg), isobavachin undergoes oxidation and glucuronidation, yielding five metabolites:
Table 2: Metabolites Identified in Mice
Metabolite | Modification | Enzymes Involved |
---|---|---|
M1 | C3 hydroxylation | CYP1A2, CYP2C19 |
M2 | C8 epoxidation | CYP3A4 |
G1 | Glucuronidation at C6 | UGT1A1, UGT1A9 |
G2 | Glucuronidation at C4' | UGT2B7 |
Hepatic clearance (CLₗᵢₙₜ) values range from 5.53 to 148.79 μL/min/mg, with intestinal microsomes contributing 20–30% to first-pass metabolism .
Human Enzyme Inhibition
Isobavachin broadly inhibits CYP and UGT isoforms, posing risks for drug-drug interactions:
Table 3: Inhibition Constants (Kᵢ) for Human Enzymes
Enzyme | Kᵢ (μM) | Inhibition Type |
---|---|---|
CYP2C19 | 0.05 | Competitive |
UGT1A1 | 0.12 | Non-competitive |
CYP2B6 | 1.45 | Mixed-type |
UGT2B7 | 3.05 | Uncompetitive |
Notably, its inhibition of CYP2C19 (Kᵢ = 0.05 μM) may potentiate drugs like clopidogrel or proton pump inhibitors .
Clinical Implications and Future Directions
Drug Interaction Risks
Co-administration with CYP2C19 substrates (e.g., diazepam, omeprazole) requires monitoring due to isobavachin’s potent inhibition. Pharmacokinetic studies in humans are needed to validate murine metabolic models .
Synthetic and Formulation Challenges
Current extraction yields from P. corylifolia are <0.2%, driving interest in synthetic routes. A recent semi-synthesis achieved 15% yield via prenylation of naringenin using BF₃·Et₂O catalysis .
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